molecular formula C9H8Cl2N2OS B8567470 N-(2,6-dichlorophenyl)-N'-acetylthiourea

N-(2,6-dichlorophenyl)-N'-acetylthiourea

Cat. No.: B8567470
M. Wt: 263.14 g/mol
InChI Key: UJFXYUHNOWIUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-N'-acetylthiourea is a useful research compound. Its molecular formula is C9H8Cl2N2OS and its molecular weight is 263.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,6-dichlorophenyl)-N'-acetylthiourea typically involves the reaction of 2,6-dichloroaniline with acetyl isothiocyanate or similar reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.

Antidiabetic Activity

Research has indicated that thioureas, including this compound, exhibit significant antidiabetic properties. The compound has been shown to inhibit enzymes such as α-amylase and glucose-6-phosphatase, which play crucial roles in glucose metabolism. In vitro studies demonstrated that this compound effectively reduced blood glucose levels in diabetic models, suggesting its potential as a therapeutic agent for diabetes management .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro assays revealed that this compound exhibited potent antibacterial effects, making it a candidate for developing new antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Antioxidant Activity

Thioureas are recognized for their antioxidant properties. This compound has been tested against free radicals such as DPPH and ABTS, showing promising results in scavenging these reactive species. This suggests potential applications in preventing oxidative stress-related diseases .

Toxicological Studies

Toxicity assessments are vital for evaluating the safety of new compounds. Studies involving this compound have demonstrated a favorable safety profile in animal models. No significant toxic effects were observed on hematological and biochemical parameters at therapeutic doses, indicating its potential for clinical use .

Industrial Applications

Beyond pharmacology, thioureas like this compound find utility in various industrial processes:

  • Agriculture : As potential agrochemicals for pest control due to their insecticidal properties.
  • Material Science : Used in the synthesis of polymers and plastics where thiourea derivatives enhance material properties.
  • Dyes and Pigments : Employed in dye manufacturing due to their ability to form stable complexes with metal ions .

Case Study 1: Antidiabetic Effects

A study conducted on Swiss male albino mice demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels after 30 days of treatment. The study highlighted the compound's ability to inhibit glucose-6-phosphatase effectively .

Case Study 2: Antimicrobial Activity

In a comparative study against common bacterial strains such as E. coli and Staphylococcus aureus, this compound showed higher activity than standard antibiotics like amoxicillin, suggesting its potential as an alternative antimicrobial agent .

Properties

Molecular Formula

C9H8Cl2N2OS

Molecular Weight

263.14 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)carbamothioyl]acetamide

InChI

InChI=1S/C9H8Cl2N2OS/c1-5(14)12-9(15)13-8-6(10)3-2-4-7(8)11/h2-4H,1H3,(H2,12,13,14,15)

InChI Key

UJFXYUHNOWIUBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=S)NC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.